
PARP10-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PARP10-IN-22 is a novel selective cell-active inhibitor of parp10
Aplicaciones Científicas De Investigación
1. Role in Cell Proliferation and Genomic Stability
PARP10 (Poly(ADP-ribose) Polymerase Member 10) has been identified as a novel member of the PARP family. It plays a crucial role in various aspects of DNA metabolism and function, particularly in response to DNA damage, transcription, and the maintenance of genomic stability. Its overexpression can result in loss of cell viability, while down-expression leads to delayed G1 progression and cell death. PARP10's activity depends on phosphorylation by CDK2-cyclin E in vitro, suggesting its significant role in cell proliferation (Chou, Chou, & Lee, 2006).
2. Influence on Mitochondrial Function
PARP10 has been linked to mitochondrial oxidative metabolism. Its depletion increases mitochondrial oxidative capacity in various cancer cell models, suggesting a connection with metabolic processes. The decrease in mitochondrial superoxide production and increased expression of antioxidant genes upon PARP10 silencing point to its influence on cellular oxidative stress and metabolism (Márton et al., 2018).
3. Regulation of DNA Repair and Replication Stress
Research indicates that PARP10 is involved in DNA repair, particularly in the context of cancer therapy. It interacts with various DNA repair genes for survival, highlighting its role in regulating cellular responses to DNA damage. PARP10's influence on ATM recruitment during replication stress and its interactions with the CDK2-Cyclin E1 complex further elucidate its role in cellular survival and proliferation under stress conditions (Khatib et al., 2022).
4. Involvement in Tumor Progression and Metastasis
Studies on various cancer models, such as oral squamous cell carcinoma and hepatocellular carcinoma, show that PARP10 expression is correlated with cancer progression. Its depletion inhibits cancer cell proliferation, migration, invasion, and promotes apoptosis. This indicates PARP10's significant role in tumor growth and metastasis, potentially through its impact on signaling pathways like PI3K-AKT and MAPK (Zhou et al., 2022).
Propiedades
Nombre del producto |
PARP10-IN-22 |
|---|---|
Fórmula molecular |
C16H13F3N2O |
Peso molecular |
306.2882 |
Nombre IUPAC |
5-Methyl-6-(2-(trifluoromethyl)pyridin-4-yl)-3,4-dihydroisoquinolin-1(2H)-one |
InChI |
InChI=1S/C16H13F3N2O/c1-9-11(2-3-13-12(9)5-7-21-15(13)22)10-4-6-20-14(8-10)16(17,18)19/h2-4,6,8H,5,7H2,1H3,(H,21,22) |
Clave InChI |
ORKVHLCVQDSOAL-UHFFFAOYSA-N |
SMILES |
O=C1NCCC2=C1C=CC(C3=CC(C(F)(F)F)=NC=C3)=C2C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PARP10-IN-22; PARP10 IN 22; PARP10IN22 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)

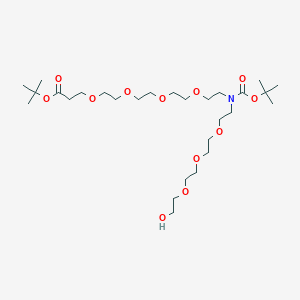
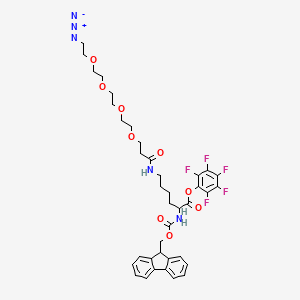
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
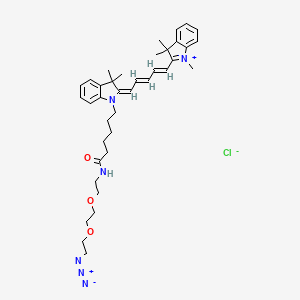
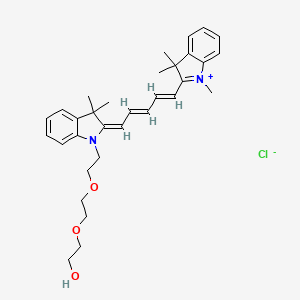
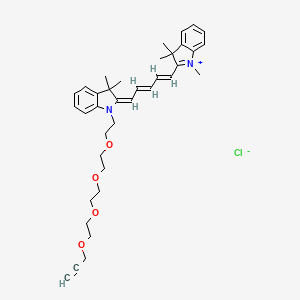
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)